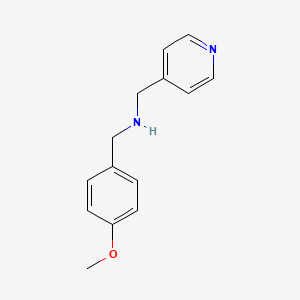

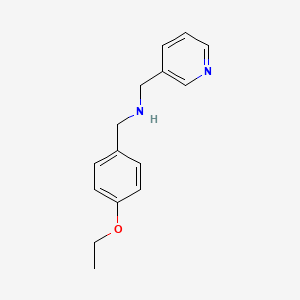

(4-Methoxy-benzyl)-pyridin-4-ylmethyl-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

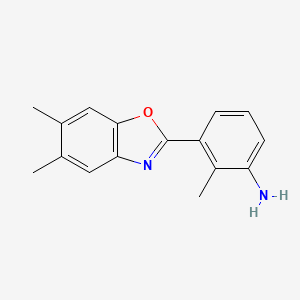

The compound "(4-Methoxy-benzyl)-pyridin-4-ylmethyl-amine" is a chemical entity that can be inferred to possess a pyridine ring substituted with a methoxy-benzyl group and an amine group. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including the formation of intermediates and the use of various reagents and catalysts. For instance, the synthesis of a pyridin-ylmethyl derivative is described, where 3,5-dihydroxybenzoic acid reacts with α-chloromethyl pyridine to form esters and ethers . Similarly, the synthesis of a complex pyrimidin-amine involved elemental analysis, NMR, and X-ray diffraction . These methods could potentially be adapted for the synthesis of "this compound."

Molecular Structure Analysis

The molecular structure of compounds with pyridine rings often includes planar arrangements and intramolecular hydrogen bonding, as seen in the crystal structure of a bis(pyridin-ylmethoxy)benzoic acid derivative . The stability of these molecules can be attributed to such intramolecular interactions, which could also be expected in the compound of interest.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can be influenced by the substituents on the ring. For example, the presence of a methoxy group can affect the electron density and thus the reactivity of the compound. The papers do not provide specific reactions for "this compound," but the reported chemical reactivity values such as hardness, potential, electronegativity, and electrophilicity index for a pyrimidin-amine compound can provide insights into the reactivity of similar compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be deduced from their molecular structure. For instance, the planarity and hydrogen bonding in a bis(pyridin-ylmethoxy)benzoic acid derivative contribute to its crystalline nature . The DFT studies provide information on the electronic structure and thermodynamic properties, which are crucial for understanding the behavior of the compound under different conditions . These properties are essential for predicting the solubility, stability, and reactivity of "this compound."

Scientific Research Applications

Anticancer Research

The compound and its Pd(II) and Pt(II) complexes were explored for their anticancer properties. Theoretical calculations and experimental results indicated strong coordination bonds and square-planar geometries around the metallic center, contributing to their activity against breast cancer (MCF-7), colon carcinoma (HCT), and human hepatocellular carcinoma (Hep-G2) cells, showing potential as anticancer agents (Ghani & Mansour, 2011).

Antioxidant and Acetylcholinesterase Inhibitory Properties

Derivatives of this compound exhibited significant antioxidant activities and moderate acetylcholinesterase (AChE) inhibitory properties, making them promising for the development of new pyridine-based molecules with dual antioxidant/AChE inhibitory capacities (Vargas Méndez & Kouznetsov, 2015).

Coordination Chemistry and Magnetism

A study involving manganese(II) complexes with derivatives of the compound revealed distorted octahedral Mn(II) coordination spheres and varying magnetic interactions, offering insights into coordination chemistry and magnetism (Wu et al., 2004).

Receptor Binding Assay

Pyrazolo[1,5-α]pyridines derived from the compound were synthesized and their affinity constants for D4, D2, and D3 receptors were determined, suggesting potential as dopamine receptor ligands (Guca, 2014).

Network Structure in Coordination Polymers

The compound's derivatives were used to study the influence of anions on the network structure of one-dimensional silver(I) coordination polymers, contributing to the understanding of ligand conformation and polymeric structure (Chakraborty et al., 2013).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Related compounds have been shown to interact with various targets such as β-secretase (bace), glycogen synthase kinase 3β (gsk3β), and acetylcholinesterase . These targets play crucial roles in various biological processes, including the development of diseases like Alzheimer’s.

Biochemical Pathways

Related compounds have been shown to influence pathways involving targets like bace, gsk3β, and acetylcholinesterase . These pathways are involved in various physiological processes and their modulation could lead to therapeutic effects.

Result of Action

Related compounds have been shown to have effects on neuronal cells, including reducing the formation of amyloid-beta and the phosphorylation of tau protein, which are key features of alzheimer’s disease pathology .

properties

IUPAC Name |

1-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-17-14-4-2-12(3-5-14)10-16-11-13-6-8-15-9-7-13/h2-9,16H,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBNFRPONBFIITM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360090 |

Source

|

| Record name | 1-(4-Methoxyphenyl)-N-[(pyridin-4-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

418791-10-3 |

Source

|

| Record name | 1-(4-Methoxyphenyl)-N-[(pyridin-4-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Isopropyl 2-amino-5-{[(4-methoxyphenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/structure/B1299141.png)

![(5E)-5-[4-(dimethylamino)benzylidene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B1299151.png)

![5-[(2-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1299179.png)